molecular formula C12H20O2 B094747 Dihydro-5-(2-octenyl)-2(3H)-furanone CAS No. 15456-69-6

Dihydro-5-(2-octenyl)-2(3H)-furanone

Cat. No.: B094747
CAS No.: 15456-69-6
M. Wt: 196.29 g/mol
InChI Key: QFXOXDSHNXAFEY-UHFFFAOYSA-N
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Description

Dihydro-5-(2-octenyl)-2(3H)-furanone, also known as 6-dodeceno-laquo gammaraquo -lactone or 5-(2-octenyl)tetrahydrofuran-2-one, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a fatty, fruity, and soap tasting compound that can be found in milk and milk products. This makes this compound a potential biomarker for the consumption of this food product.

Properties

CAS No.

15456-69-6

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

5-oct-2-enyloxolan-2-one

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3

InChI Key

QFXOXDSHNXAFEY-UHFFFAOYSA-N

SMILES

CCCCCC=CCC1CCC(=O)O1

Isomeric SMILES

CCCCC/C=C\C[C@H]1CCC(=O)O1

Canonical SMILES

CCCCCC=CCC1CCC(=O)O1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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